Cas no 1508092-53-2 (8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride)
8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride
- 8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride
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- MDL: MFCD21761898
- Inchi: 1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2
- InChI Key: NEWODARBPUBMBR-UHFFFAOYSA-N
- SMILES: C12OC(CC1)CN(S(Cl)(=O)=O)C2
8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-278772-0.05g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 0.05g |
$226.0 | 2025-03-19 | |
| Enamine | EN300-278772-0.1g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 0.1g |
$337.0 | 2025-03-19 | |
| Enamine | EN300-278772-0.25g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
| Enamine | EN300-278772-0.5g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 0.5g |
$758.0 | 2025-03-19 | |
| Enamine | EN300-278772-1.0g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
| Enamine | EN300-278772-2.5g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-278772-5.0g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
| Enamine | EN300-278772-10.0g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
| Enamine | EN300-278772-1g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95% | 1g |
$971.0 | 2023-09-09 | |
| Enamine | EN300-278772-5g |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
1508092-53-2 | 95% | 5g |
$2816.0 | 2023-09-09 |
8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride
Introduction to 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride (CAS No. 1508092-53-2)
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride (CAS No. 1508092-53-2) is a specialized organic compound with a unique molecular structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bicyclic framework and sulfonyl chloride functional group, has garnered significant attention due to its potential in the development of novel therapeutic agents.
The molecular formula of 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is C9H14O4S, and it has a molecular weight of approximately 214.27 g/mol. The compound's structure features an eight-membered ring containing an oxygen atom and a nitrogen atom, with a sulfonyl chloride group attached to the nitrogen atom. This unique arrangement provides the molecule with specific chemical properties that make it valuable in various synthetic processes and biological studies.
In recent years, the study of 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has been driven by its potential as a building block for the synthesis of more complex molecules, particularly those with therapeutic relevance. The sulfonyl chloride functional group is highly reactive and can readily participate in nucleophilic substitution reactions, making it an ideal candidate for the synthesis of sulfonamides and other derivatives that are crucial in drug discovery.
Sulfonamides, derived from compounds like 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride, have been extensively studied for their antibacterial and anti-inflammatory properties. Recent research has shown that sulfonamides can inhibit specific enzymes involved in bacterial metabolism, making them effective against a wide range of pathogens. Additionally, these compounds have demonstrated potential in the treatment of inflammatory diseases, such as arthritis and Crohn's disease.
Beyond its use in the synthesis of sulfonamides, 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has also been explored for its role in the development of novel antiviral agents. The bicyclic framework provides structural rigidity that can enhance the binding affinity of molecules to viral targets, potentially leading to more effective antiviral drugs. Studies have shown that derivatives of this compound can inhibit viral replication by interfering with key viral enzymes or by modulating host cell pathways essential for viral infection.
In the context of cancer research, 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has shown promise as a scaffold for the design of targeted therapies. The compound's ability to form stable complexes with metal ions has led to its use in the development of metal-based anticancer agents. These complexes can selectively target cancer cells while minimizing toxicity to healthy tissues, offering a more precise and effective treatment approach.
The synthetic versatility of 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has also been leveraged in the field of materials science. Researchers have utilized this compound as a monomer or cross-linking agent in the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability. These polymers have found applications in various industries, including electronics, coatings, and biomedical devices.
In summary, 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride (CAS No. 1508092-53-2) is a versatile organic compound with significant potential in multiple areas of research and development. Its unique molecular structure and reactive functional groups make it an invaluable tool for synthetic chemists and pharmaceutical researchers working on the next generation of therapeutic agents and advanced materials.
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